Platanic acid

Description

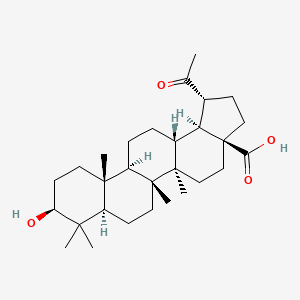

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-17(30)18-9-14-29(24(32)33)16-15-27(5)19(23(18)29)7-8-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,27)6/h18-23,31H,7-16H2,1-6H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMPLOSJMIQORE-FUAAEJBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976042 | |

| Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6060-06-6 | |

| Record name | Platanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6060-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006060066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Platanic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platanic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known natural sources of this compound, its biosynthetic origins, detailed experimental protocols for its isolation and quantification, and an exploration of its biological activities and associated signaling pathways.

Natural Sources of this compound

This compound has been successfully isolated from a select number of plant species. The primary documented sources include:

-

Syzygium claviflorum : The leaves of this plant are a confirmed source of this compound.[1]

-

Breynia fruticosa : This plant species has also been reported to contain this compound.

-

Leptospermum scoparium : Commonly known as Manuka, this plant is another identified natural source of this compound.

While the name might suggest a connection to the Platanus (plane tree) genus, current scientific literature does not substantiate this as a primary source of this compound. Research on Platanus species has revealed the presence of other triterpenoids, such as betulinic acid, but not this compound itself.

Biosynthesis of this compound

This compound, as a triterpenoid, is synthesized in plants through the isoprenoid pathway. The biosynthesis originates from the cytosolic mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The general biosynthetic pathway leading to this compound is as follows:

-

Squalene Synthesis : Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of three IPP units, are joined head-to-head to form squalene. This reaction is catalyzed by squalene synthase.

-

Cyclization : Squalene undergoes epoxidation to 2,3-oxidosqualene by squalene epoxidase. Subsequently, 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC), likely a β-amyrin synthase in the case of lupane-type triterpenoids like this compound, to form the fundamental pentacyclic triterpene skeleton.

-

Post-Cyclization Modifications : The initial triterpene scaffold undergoes a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes, to introduce the various functional groups characteristic of this compound. These modifications result in the final structure of 3β-hydroxy-20-oxo-30-norlupan-28-oic acid.

Figure 1. Generalized biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound from Syzygium claviflorum Leaves

This protocol outlines a general procedure for the extraction and isolation of this compound. Optimization may be required based on the specific plant material and laboratory conditions.

1. Extraction:

-

Plant Material Preparation: Air-dry the leaves of Syzygium claviflorum at room temperature and then grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered leaves in methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc). This compound is expected to be in the less polar fractions.

-

2. Isolation by Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a silica gel column using a suitable solvent like n-hexane.

-

Sample Loading: Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).

-

Visualization: Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent such as a solution of ceric sulfate in sulfuric acid followed by heating.

-

-

Purification: Combine the fractions containing the compound of interest (based on TLC analysis) and further purify using repeated column chromatography or preparative TLC to obtain pure this compound.

References

A Technical Guide to the Discovery and Isolation of Platanic Acid from Syzygium claviflorum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platanic acid, a pentacyclic triterpenoid, has been identified as a significant bioactive compound isolated from the leaves of Syzygium claviflorum. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside available quantitative data. Furthermore, this document illustrates a putative signaling pathway associated with its cytotoxic effects and outlines the experimental workflow from plant material to pure compound. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Syzygium, belonging to the Myrtaceae family, is a rich source of diverse secondary metabolites, including terpenoids, flavonoids, and phenolic compounds. Several species within this genus have been traditionally used in folk medicine, prompting scientific investigation into their phytochemical constituents and biological activities. Syzygium claviflorum (Roxb.) Wall., a member of this genus, has been shown to produce bioactive triterpenoids, including this compound.

This compound (3β-hydroxy-20-oxo-30-norlupan-28-oic acid) is a naturally occurring pentacyclic triterpenoid that has demonstrated notable biological activities. Initial studies have highlighted its potential as an anti-HIV agent[1][2]. Subsequent research has also explored the cytotoxic properties of this compound and its derivatives against various cancer cell lines[3]. This has positioned this compound as a promising scaffold for the development of novel therapeutic agents. This guide details the process of its discovery and isolation from its natural source, Syzygium claviflorum.

Experimental Protocols

The isolation of this compound from Syzygium claviflorum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of triterpenoids from Syzygium species.

Plant Material Collection and Preparation

-

Collection: The leaves of Syzygium claviflorum are collected from a designated geographical location. A voucher specimen should be deposited in a recognized herbarium for authentication and future reference.

-

Preparation: The collected leaves are thoroughly washed with distilled water to remove any contaminants. They are then air-dried in the shade to prevent the degradation of thermolabile compounds. The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. A common method is maceration, where the plant powder is soaked in methanol for a period of 72 hours with occasional stirring. This process is typically repeated three times to ensure complete extraction of the phytochemicals.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields a crude methanolic extract.

Fractionation

-

Bioactivity-Guided Fractionation: The crude methanolic extract is subjected to bioactivity-guided fractionation to isolate the active constituents[4][5][6][7]. This involves partitioning the extract between solvents of varying polarities.

-

Solvent Partitioning: The crude extract is suspended in a mixture of methanol and water (9:1 v/v) and then partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc). This separates the compounds based on their polarity. The anti-HIV activity of each fraction is monitored to guide the isolation process.

Chromatographic Purification

-

Column Chromatography: The bioactive fraction (typically the less polar fractions for triterpenoids) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Further Purification: Fractions showing similar profiles on Thin Layer Chromatography (TLC) are pooled and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

Data Presentation

The following tables summarize the key quantitative data associated with the isolation and biological activity of this compound.

| Parameter | Value | Reference |

| Plant Source | Syzygium claviflorum (leaves) | [1] |

| Compound Type | Pentacyclic Triterpenoid | [8] |

| Molecular Formula | C₂₉H₄₆O₄ | [8] |

| Molecular Weight | 458.7 g/mol | [8] |

Table 1: Physicochemical Properties of this compound

| Activity | Cell Line | EC₅₀ / IC₅₀ | Reference |

| Anti-HIV Replication | H9 Lymphocyte | EC₅₀: 6.5 µM | [9] |

| Cytotoxicity (Derivatives) | Various human tumor cell lines | Not specified for parent compound | [3] |

Table 2: Biological Activity of this compound

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the systematic workflow for the isolation of this compound from Syzygium claviflorum.

Caption: Experimental workflow for the isolation of this compound.

Postulated Signaling Pathway for Cytotoxicity

While the precise signaling pathway for this compound-induced cytotoxicity is not fully elucidated, many triterpenoids are known to induce apoptosis. The following diagram depicts a plausible intrinsic apoptosis pathway that may be activated by this compound in cancer cells.

Caption: Postulated intrinsic apoptosis signaling pathway for this compound.

Conclusion

This compound, isolated from Syzygium claviflorum, represents a promising natural product with significant anti-HIV and potential cytotoxic activities. The methodologies outlined in this guide provide a framework for its consistent isolation and purification, which is crucial for further preclinical and clinical investigations. The elucidation of its precise mechanism of action, particularly its effects on cellular signaling pathways, will be a critical next step in realizing its therapeutic potential. This technical guide serves as a foundational resource for scientists dedicated to the exploration and development of novel therapeutics from natural sources.

References

- 1. Bioactive triterpenoids from Indonesian medicinal plant S... [degruyterbrill.com]

- 2. Anti-AIDS agents, 11. Betulinic acid and this compound as anti-HIV principles from Syzigium claviflorum, and the anti-HIV activity of structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive triterpenoids from Indonesian medicinal plant S... [degruyterbrill.com]

- 4. Bioactivity-Guided Fractionation and Identification of Antidiabetic Compound of Syzygium polyanthum (Wight.)'s Leaf Extract in Streptozotocin-Induced Diabetic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of triterpenoids from bark of Syzygium alternifolium (Wight) Walp | Semantic Scholar [semanticscholar.org]

- 9. A novel cisplatin mediated apoptosis pathway is associated with acid sphingomyelinase and FAS proapoptotic protein activation in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pentacyclic Triterpenoid Structure of Platanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platanic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-HIV and cytotoxic activities. This technical guide provides a comprehensive overview of the core structural features of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its reported biological activities. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Chemical Identity

This compound, systematically known as 3β-hydroxy-20-oxo-30-norlupan-28-oic acid, is a member of the lupane class of pentacyclic triterpenoids. Its chemical structure is characterized by a five-ring carbon skeleton with specific functional group substitutions that contribute to its biological activity.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

| Molecular Formula | C₂₉H₄₆O₄ |

| Molecular Weight | 458.7 g/mol |

| CAS Number | 6060-06-6 |

| 2D Structure |  |

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 284-286 °C[1] |

| Optical Rotation | Data not available in the searched sources. |

Table 3: ¹³C NMR Spectroscopic Data of this compound

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.6 |

| 2 | 27.2 |

| 3 | 78.8 |

| 4 | 38.8 |

| 5 | 55.3 |

| 6 | 18.2 |

| 7 | 34.1 |

| 8 | 40.7 |

| 9 | 50.3 |

| 10 | 37.0 |

| 11 | 20.9 |

| 12 | 25.1 |

| 13 | 38.0 |

| 14 | 42.1 |

| 15 | 29.8 |

| 16 | 32.1 |

| 17 | 56.4 |

| 18 | 48.9 |

| 19 | 48.2 |

| 20 | 211.8 |

| 21 | 29.8 |

| 22 | 36.7 |

| 23 | 28.0 |

| 24 | 15.3 |

| 25 | 16.1 |

| 26 | 16.0 |

| 27 | 14.6 |

| 28 | 179.9 |

| 29 | 26.8 |

(Data sourced from a table of 13C NMR chemical shifts for this compound)

Table 4: ¹H NMR, Mass Spectrometry, and IR Spectroscopy Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Detailed ¹H NMR data (chemical shifts, coupling constants, multiplicities) were not available in the searched sources. |

| Mass Spectrometry (MS) | Molecular Ion: m/z 458 [M]⁺. Fragmentation Pattern: Detailed fragmentation data from EI-MS was not available. Common fragmentations in triterpenoids involve losses of water, methyl groups, and cleavage of the C-ring.[2][3] |

| Infrared (IR) Spectroscopy | Characteristic Absorptions (cm⁻¹): Expected absorptions include a broad band for the hydroxyl group (O-H stretch) around 3200-3600 cm⁻¹, a sharp peak for the ketone carbonyl group (C=O stretch) around 1715 cm⁻¹, and a peak for the carboxylic acid carbonyl group (C=O stretch) around 1700–1720 cm⁻¹.[4][5][6] |

Experimental Protocols

Isolation and Purification of this compound from Syzygium claviflorum

The following is a generalized protocol based on the initial report of this compound isolation. Specific details from the original publication by Fujioka et al. (1994) were not fully available.[7]

Workflow for Isolation and Purification

Caption: Generalized workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered leaves of Syzygium claviflorum are extracted with a suitable organic solvent, such as methanol, at room temperature.[7]

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a gummy residue.

-

Partitioning: The residue is subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, partitioning between an aqueous phase and a less polar organic solvent like ethyl acetate.

-

Column Chromatography: The organic-soluble fraction is then subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system to yield pure this compound.

Structural Elucidation Methods

The structure of this compound is determined by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight and information about the fragmentation pattern, which helps in confirming the structure.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as hydroxyl, carbonyl (ketone), and carboxylic acid moieties.

Biological Activity

This compound and its derivatives have been reported to exhibit a range of biological activities.

Table 5: Summary of Reported Biological Activities of this compound and Its Derivatives

| Activity | Target/Assay | Results | Reference |

| Anti-HIV Activity | HIV replication in H9 lymphocyte cells | Inhibits HIV replication. Specific EC₅₀ value not available in the searched abstract. | [7] |

| Cytotoxic Activity | Various human tumor cell lines (SRB assay) | Derivatives of this compound show good cytotoxicity. A methyl amino derivative induced apoptosis in A2780 ovarian carcinoma cells. Specific IC₅₀ values for this compound were not found. | [8] |

Mechanism of Action: Induction of Apoptosis

While the specific signaling pathway for this compound-induced apoptosis is not fully elucidated, studies on related lupane-type triterpenoids, such as lupeol and betulinic acid, suggest a multi-target approach involving both the intrinsic and extrinsic apoptotic pathways.[9][10][11][12]

Proposed Apoptotic Signaling Pathway for Lupane-Type Triterpenoids

References

- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Tables [chemdata.r.umn.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Anti-AIDS agents, 11. Betulinic acid and this compound as anti-HIV principles from Syzigium claviflorum, and the anti-HIV activity of structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Lupeol, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Platanic Acid in Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Platanic acid, a pentacyclic nor-triterpenoid with the chemical structure 3β-Hydroxy-20-oxo-30-norlupan-28-oic acid, has garnered interest for its potential biological activities. Despite its isolation from various plant species, the precise biosynthetic pathway leading to its formation remains to be fully elucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway for this compound. By examining the well-established routes to lupane-type triterpenoids, we delineate a hypothetical sequence of enzymatic reactions, from primary metabolism to the intricate tailoring steps that likely yield this compound. This document provides a foundational framework for researchers aiming to unravel this specific metabolic route, offering insights into precursor molecules, key enzyme families, and potential regulatory mechanisms. Furthermore, it includes representative experimental protocols and quantitative data from related pathways to guide future research and bioprospecting endeavors.

Introduction to this compound and Triterpenoid Biosynthesis

This compound belongs to the vast and structurally diverse class of plant natural products known as triterpenoids. These C30 compounds are derived from the cyclization of 2,3-oxidosqualene and play crucial roles in plant defense and development.[1][2] The structural backbone of this compound is a lupane-type pentacyclic ring system, suggesting its origin from the precursor lupeol.[3][4] The defining features of this compound—a hydroxyl group at C-3, an oxo group at C-20, a carboxylic acid at C-28, and the loss of a methyl group at C-30 (a nor-triterpenoid)—point towards a series of specific enzymatic modifications of the initial lupeol scaffold.

The general pathway for triterpenoid biosynthesis is initiated in the cytoplasm via the mevalonate (MVA) pathway, which produces the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5][6] These units are sequentially condensed to form the C30 precursor, 2,3-oxidosqualene.[7] The diversification of triterpenoid structures arises from the activity of oxidosqualene cyclases (OSCs), which catalyze the intricate cyclization of 2,3-oxidosqualene into various polycyclic skeletons.[5][7] Subsequent tailoring reactions, predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), further modify these skeletons through oxidation, hydroxylation, glycosylation, and other modifications, leading to the vast array of triterpenoids found in nature.[5][8]

Proposed Biosynthetic Pathway of this compound

Based on the established principles of triterpenoid biosynthesis, we propose a multi-stage pathway for the formation of this compound, commencing from the primary metabolite acetyl-CoA.

Stage 1: Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene

The initial steps of the pathway are shared with all cytosolic isoprenoids and involve the conversion of acetyl-CoA to 2,3-oxidosqualene via the mevalonate (MVA) pathway. This well-characterized sequence involves key enzymes such as HMG-CoA reductase and squalene synthase.[9]

Stage 2: Cyclization and Formation of the Lupane Skeleton

The linear 2,3-oxidosqualene is then cyclized to form the pentacyclic lupane skeleton. This crucial step is catalyzed by a specific oxidosqualene cyclase, lupeol synthase (LUS). The resulting product, lupeol, possesses the characteristic 3β-hydroxyl group and the E-ring side chain that are foundational to this compound's structure.

Stage 3: Tailoring and Modification of the Lupeol Scaffold

The final and most speculative stage of the pathway involves a series of oxidative modifications to the lupeol backbone. These reactions are likely catalyzed by members of the cytochrome P450 monooxygenase (CYP450) superfamily, which are known to be key players in the late stages of triterpenoid biosynthesis.[5][9] The proposed sequence is as follows:

-

Oxidation of C-28: A CYP450 enzyme likely catalyzes the sequential oxidation of the C-28 methyl group of lupeol, first to an alcohol, then to an aldehyde, and finally to a carboxylic acid, yielding betulinic acid. This is a well-documented transformation in many plants.[3]

-

Oxidation of C-20: Another specific CYP450 is proposed to oxidize the C-20 position of the isopropenyl group to an oxo (ketone) group.

-

Demethylation at C-30: The conversion to a "nor"-triterpenoid involves the removal of the C-30 methyl group. This is a less common but known modification that likely proceeds through an oxidative mechanism, possibly initiated by a CYP450, leading to the eventual loss of this carbon atom.

The precise order of these oxidative events is currently unknown and may vary between plant species.

Regulation of Triterpenoid Biosynthesis

The biosynthesis of triterpenoids, and likely this compound, is tightly regulated in response to developmental cues and environmental stresses. Key regulatory components include:

-

Phytohormones: Jasmonic acid (JA) and salicylic acid (SA) are well-known signaling molecules that can induce the expression of genes involved in triterpenoid biosynthesis as part of the plant's defense response.[10]

-

Transcription Factors: Several families of transcription factors, including AP2/ERF, WRKY, and bHLH, have been shown to bind to the promoter regions of triterpenoid biosynthesis genes, thereby activating or repressing their transcription.[6]

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway are not available, the following table summarizes representative data for related triterpenoids from various plant sources to provide a comparative context for potential yields and concentrations.

| Compound | Plant Species | Tissue | Concentration / Yield | Reference |

| Total Triterpenes | Maytenus ilicifolia | Leaves | 53.91 ± 2.6 mg/g of dry extract | [11][12] |

| Total Triterpenes | Bauhinia holophylla | Leaves | 132.36 ± 20.36 mg/g of dry extract | [11] |

| Lupeol | Derris scandens | - | 40.72 ± 0.40 mg/100g of crude drug | [13] |

| Betulin | Betula sp. (Birch) | Bark | Up to 30% of dry weight | [3] |

| Botryococcene | Nicotiana tabacum (Engineered) | - | Up to 544 µg/g fresh weight | [14] |

Note: The data presented are for illustrative purposes and are not directly from studies on this compound biosynthesis.

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be essential for this endeavor.

Protocol for Identification of Candidate Genes

This protocol outlines a general workflow for identifying candidate oxidosqualene cyclases (OSCs) and cytochrome P450s (CYP450s) from a plant known to produce this compound.

Methodology:

-

Tissue Selection and RNA Extraction: Collect various tissues (leaves, stems, roots) from the this compound-producing plant. Freeze immediately in liquid nitrogen. Extract total RNA using a suitable kit or a CTAB-based method.

-

Transcriptome Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., RNA-Seq).

-

Bioinformatic Analysis: Assemble the sequencing reads into a transcriptome. Annotate the assembled transcripts to identify open reading frames (ORFs).

-

Candidate Gene Identification: Perform homology searches (e.g., BLAST) against the annotated transcriptome using known amino acid sequences of lupeol synthases and relevant CYP450 families (e.g., those known for C-28 oxidation) from other plant species.

-

Gene Cloning: Design primers based on the candidate gene sequences and amplify the full-length cDNAs from the prepared cDNA library. Clone the amplified genes into an appropriate expression vector.

Protocol for Functional Characterization of Candidate Genes

This protocol describes how to functionally test the candidate genes identified in the previous step, typically using a heterologous expression system.

Methodology:

-

Heterologous Expression System: A common system is the transient expression in Nicotiana benthamiana or stable expression in yeast (Saccharomyces cerevisiae).

-

Expression of Candidate OSCs:

-

Transform the host organism with the expression vector containing the candidate lupeol synthase gene.

-

For yeast expression, use a strain engineered to produce 2,3-oxidosqualene. For N. benthamiana, the endogenous precursor is used.

-

After an incubation period, harvest the cells/tissue.

-

-

Expression of Candidate CYP450s:

-

Co-express the candidate CYP450 gene along with a partner cytochrome P450 reductase (CPR) in a host system that produces the proposed substrate (e.g., a lupeol-producing yeast strain).

-

Incubate and harvest the cells.

-

-

Metabolite Extraction and Analysis:

-

Perform a solvent-based extraction (e.g., ethyl acetate or hexane) of the harvested cells/tissue.

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the resulting metabolite profiles to authentic standards of lupeol, betulinic acid, and this compound (if available) to confirm the function of the enzyme.[15][16]

-

Protocol for Quantitative Analysis of Triterpenoids

This protocol provides a general method for quantifying total triterpenoids in a plant extract, which can be adapted for this compound.

Methodology (Spectrophotometric Assay): [11][12]

-

Sample Preparation: Prepare a methanolic or ethanolic extract of the plant material.

-

Reaction Mixture: In a test tube, mix a known volume of the plant extract with a vanillin-acetic acid reagent.

-

Acidification: Carefully add sulfuric acid to the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Spectrophotometric Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 548 nm) using a spectrophotometer.

-

Quantification: Create a standard curve using a known triterpenoid standard (e.g., β-sitosterol or ursolic acid). Calculate the total triterpenoid content in the sample by comparing its absorbance to the standard curve.

Conclusion and Future Directions

The biosynthesis of this compound in plants, while not yet experimentally defined, can be plausibly mapped through the established principles of lupane-type triterpenoid metabolism. This guide proposes a foundational pathway involving the cyclization of 2,3-oxidosqualene to lupeol, followed by a series of specific oxidative modifications at C-28, C-20, and C-30, likely catalyzed by cytochrome P450 monooxygenases. The validation of this proposed pathway requires the identification and functional characterization of the specific genes and enzymes responsible for each step.

Future research should focus on:

-

Transcriptomic and Genomic Studies: Utilizing high-throughput sequencing of this compound-producing plants to identify candidate OSCs and CYP450s.

-

Functional Genomics: Employing heterologous expression systems and in vitro enzyme assays to confirm the function of candidate genes.

-

Metabolite Profiling: Advanced mass spectrometry techniques to identify and quantify intermediates in the pathway.

-

Regulatory Network Analysis: Investigating the role of transcription factors and signaling molecules in controlling the expression of pathway genes.

A comprehensive understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also open avenues for the biotechnological production of this and other valuable triterpenoids for potential pharmaceutical applications.

References

- 1. Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Evolution of Structural Diversity of Triterpenoids [frontiersin.org]

- 3. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 9. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Engineering Triterpene and Methylated Triterpene Production in Plants Provides Biochemical and Physiological Insights into Terpene Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Platanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platanic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its promising biological activities, including anti-HIV and cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound. This document is intended to serve as a foundational resource for researchers engaged in the development of therapeutic agents derived from this scaffold.

Chemical and Physical Properties

This compound is a well-defined chemical entity with established physical characteristics. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | PubChem |

| Molecular Formula | C₂₉H₄₆O₄ | PubChem |

| Molecular Weight | 458.67 g/mol | PubChem |

| CAS Number | 6060-06-6 | PubChem |

| Melting Point | 284-286 °C | ChemicalBook |

| Predicted pKa | 4.42 ± 0.70 | ChemicalBook |

| Appearance | Not specified in literature (likely a crystalline solid) | - |

Stability Profile

A thorough understanding of a compound's stability is critical for its development as a therapeutic agent. While specific stability data for this compound is not extensively available in the public domain, this section outlines the key stability aspects that should be evaluated and provides general experimental protocols for these assessments.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Table 2: Summary of this compound Stability (Proposed)

| Stress Condition | Proposed Conditions | Expected Outcome/Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 30 minutes | Potential for hydrolysis of the carboxylic acid or other susceptible functional groups. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 minutes | Potential for hydrolysis of the carboxylic acid and potential for epimerization at C-19. |

| Oxidative | 3% H₂O₂ at room temperature for 7 days | Oxidation of the secondary alcohol or other susceptible sites. |

| Photolytic | Exposure to a minimum of 1.2 million lux hours and 200 W h/m² | Potential for photodecomposition, leading to various degradation products. |

| Thermal (Dry Heat) | 40-80°C | Potential for thermal degradation, dehydration, or rearrangement. |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized based on the specific experimental setup and analytical instrumentation.

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or acetonitrile. For each stress condition, a specific volume of the stock solution is diluted with the stressor solution.

-

Acid Hydrolysis: Mix the this compound stock solution with 0.1 M hydrochloric acid.

-

Base Hydrolysis: Mix the this compound stock solution with 0.1 M sodium hydroxide.

-

Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[3]

-

After incubation, cool the solutions to room temperature and neutralize them with an appropriate acid or base.

-

Dilute the samples with the mobile phase to a suitable concentration for analysis.

-

Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3%).[3]

-

Store the solution at room temperature for a specified period (e.g., up to 7 days), protected from light.[4]

-

Monitor the degradation at various time points.

-

Dilute the samples with the mobile phase for analysis.

-

Expose a solution of this compound in a transparent container to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples at appropriate time intervals.

-

Place a solid sample of this compound in a controlled temperature chamber (e.g., 40-80°C).[4]

-

Monitor the sample for physical and chemical changes over a defined period.

-

For solution-state thermal stability, prepare a solution of this compound and incubate it at the desired temperature, protected from light.

-

Analyze the samples at various time points.

A stability-indicating analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method, should be developed and validated to separate and quantify this compound from its degradation products.[3][6]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium di-hydrogen orthophosphate, pH 3.5) and an organic modifier (e.g., acetonitrile).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 206 nm, as carboxylic acids may absorb at lower wavelengths).[7]

Solubility Profile

Table 3: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The large hydrophobic pentacyclic triterpenoid backbone dominates the molecule's properties. |

| Methanol | Soluble | The polar hydroxyl and carboxylic acid groups can interact with the polar alcohol. |

| Ethanol | Soluble | Similar to methanol, but solubility may be slightly lower due to the increased nonpolar character of ethanol. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that can interact with the polar groups of this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane | Soluble | A nonpolar organic solvent that can effectively solvate the large hydrocarbon backbone. |

| Ethyl Acetate | Soluble | A moderately polar solvent that should be effective in dissolving this compound. |

Experimental Protocol for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Calibration: Prepare a standard calibration curve of this compound in each solvent to accurately quantify the solubility.

Reactivity and Synthesis of Derivatives

This compound possesses several reactive functional groups, including a secondary hydroxyl group at C-3, a carboxylic acid at C-17, and a ketone at C-20, which can be chemically modified to generate derivatives with potentially enhanced biological activity.[2][8]

Synthesis of this compound Oxime Derivatives

One notable derivatization is the conversion of the C-20 ketone to an oxime. This modification has been shown to yield compounds with cytotoxic and anti-HIV-1 activity.[9]

Caption: Synthesis of this compound Oxime.

Biological Activity and Potential Mechanisms of Action

This compound has demonstrated significant potential as a therapeutic agent due to its anti-HIV and cytotoxic properties.

Anti-HIV Activity

This compound has been identified as an inhibitor of HIV replication in H9 lymphocyte cells.[1] While the precise mechanism has not been fully elucidated, many triterpenoids interfere with the early stages of the HIV life cycle, such as viral entry and fusion.

Caption: Plausible Anti-HIV Mechanism of this compound.

Cytotoxic Activity and Apoptosis Induction

Derivatives of this compound have exhibited potent cytotoxic activity against various human tumor cell lines.[2] One such derivative, a methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate, was shown to induce apoptosis in A2780 ovarian carcinoma cells.[2] Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.

Caption: General Apoptosis Pathway Induced by this compound Derivatives.

Conclusion

This compound presents a valuable natural product scaffold for the development of novel therapeutic agents. This guide has summarized its known chemical and physical properties and has outlined the necessary experimental frameworks for a comprehensive evaluation of its stability and solubility. Further research into its specific mechanisms of biological action will be crucial for advancing this compound derivatives through the drug development pipeline. The provided protocols and diagrams serve as a foundational resource to guide these future investigations.

References

- 1. Anti-AIDS agents, 11. Betulinic acid and this compound as anti-HIV principles from Syzigium claviflorum, and the anti-HIV activity of structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]

In-Depth Technical Guide: The Biological Activities of Platanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platanic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a promising scaffold for the development of novel therapeutic agents. This document provides a comprehensive technical overview of the known biological activities of this compound and its synthetic derivatives. Key activities, including cytotoxicity against various cancer cell lines, potent and selective inhibition of butyrylcholinesterase, and indications of anti-inflammatory and neuroprotective potential, are discussed in detail. This guide summarizes quantitative data from key studies, outlines detailed experimental methodologies for the assays used, and presents visual representations of the underlying biochemical pathways and experimental workflows to facilitate further research and drug development efforts.

Cytotoxic Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of this activity appears to be the induction of apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic activity of various amide and oxime derivatives of 3-O-acetyl-platanic acid has been evaluated using the Sulforhodamine B (SRB) assay. The half-maximal effective concentration (EC₅₀) values are summarized in the tables below. Generally, amide derivatives have been found to be more cytotoxic than their corresponding oximes[1].

Table 1: Cytotoxicity (EC₅₀ in µM) of Amide Derivatives of 3-O-Acetyl-Platanic Acid [1]

| Compound | A375 (Melanoma) | HT29 (Colon) | MCF-7 (Breast) | A2780 (Ovarian) | HeLa (Cervical) | NIH 3T3 (Fibroblasts) |

| Amide 2 | 3.6 ± 0.5 | 4.5 ± 0.7 | 5.1 ± 0.8 | 3.9 ± 0.4 | 4.8 ± 0.6 | > 25 |

| Amide 4 | 2.9 ± 0.3 | 3.8 ± 0.4 | 4.2 ± 0.5 | 3.1 ± 0.3 | 3.9 ± 0.4 | > 25 |

| Amide 5 | 0.9 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.2 | 1.1 ± 0.1 | 1.4 ± 0.2 | > 25 |

Table 2: Cytotoxicity (EC₅₀ in µM) of Oxime Derivatives of 3-O-Acetyl-Platanic Acid [1]

| Compound | A375 (Melanoma) | HT29 (Colon) | MCF-7 (Breast) | A2780 (Ovarian) | HeLa (Cervical) | NIH 3T3 (Fibroblasts) |

| Oxime 7 | 15.2 ± 1.8 | 18.9 ± 2.1 | 21.3 ± 2.5 | 16.5 ± 1.9 | 19.8 ± 2.2 | > 50 |

| Oxime 9 | 8.9 ± 1.1 | 11.2 ± 1.4 | 12.8 ± 1.6 | 9.5 ± 1.2 | 11.7 ± 1.5 | > 50 |

| Oxime 10 | 2.2 ± 0.4 | 3.1 ± 0.5 | 3.8 ± 0.6 | 2.7 ± 0.3 | 3.3 ± 0.4 | > 25 |

Apoptosis Induction

Studies have shown that the cytotoxic effects of this compound derivatives are mediated through the induction of apoptosis. For instance, compound 17 , a methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate, was found to induce apoptosis in A2780 ovarian carcinoma cells[2]. Similarly, the highly cytotoxic homopiperazinyl amide 5 was shown to act on A375 melanoma cells primarily through apoptosis rather than necrosis[1][3].

While the precise signaling cascade of this compound-induced apoptosis is yet to be fully elucidated, a proposed general mechanism involves the intrinsic (mitochondrial) pathway. This is a common mechanism for many triterpenoid compounds.

References

Platanic acid mechanism of action preliminary studies

An In-depth Technical Guide on the Preliminary Studies of Platanic Acid's Mechanism of Action

Introduction

This compound (PA) is a naturally occurring pentacyclic triterpenoid of the 20-oxo-30-norlupane type, structurally analogous to betulinic acid.[1][2] First isolated in 1956, it is found in various plants, including species of Platanus, Melaleuca, and Syzygium.[1][2] For many years, its potential as a starting material for synthesizing bioactive agents was largely overlooked.[1] However, recent preliminary studies have begun to shed light on its pharmacological potential, particularly in the realm of oncology. Research has primarily focused on the cytotoxic properties of this compound and its synthetic derivatives, with investigations pointing towards the induction of apoptosis in cancer cells.[1][3] Furthermore, related triterpenoid structures and plant extracts suggest that this compound may also possess anti-inflammatory and antioxidant properties through the modulation of key cellular signaling pathways.[4][5] This guide provides a technical overview of the preliminary research into the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed cellular pathways.

Cytotoxic Mechanism of Action

The primary focus of preliminary research on this compound has been its application as a scaffold for the synthesis of cytotoxic agents.[3] Studies have consistently shown that derivatives of this compound exhibit significant cytotoxic activity against a range of human tumor cell lines.[1][3]

Induction of Apoptosis

The principal mechanism underlying the cytotoxicity of this compound derivatives appears to be the induction of apoptosis.[3][6] One study investigated a library of amides and oximes derived from 3-O-acetyl-platanic acid. The homopiperazinyl amide derivative, compound 5 , was identified as the most potent, with an EC₅₀ value of 0.9 µM for A375 human melanoma cells.[1] Further analysis using Fluorescence-Activated Cell Sorting (FACS) and cell cycle measurements confirmed that this compound acts primarily through apoptosis rather than necrosis.[1][6] Similarly, another derivative, compound 17 (methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate), was also shown to induce apoptosis in A2780 ovarian carcinoma cells.[3]

Quantitative Cytotoxicity Data

The cytotoxic effects of various this compound derivatives have been quantified using the sulforhodamine B (SRB) assay across multiple human cancer cell lines. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values serve as a measure of potency.

| Compound/Derivative | Cell Line | Cell Type | EC₅₀ / IC₅₀ (µM) | Reference |

| Homopiperazinyl amide 5 | A375 | Human Melanoma | 0.9 | [1] |

| Piperazine derivative 10 | A375 | Human Melanoma | 2.2 ± 0.4 | [1] |

| Piperazine derivative 10 | A2780 | Human Ovarian Carcinoma | 2.7 ± 0.3 | [1] |

| Betulonic acid oxime 3 | CCRF-CEM | T-lymphoblastic Leukemia | 18.9 ± 1.1 | [7][8] |

| Betulonic acid oxime 3 | G-361 | Malignant Melanoma | 21.3 ± 2.8 | [7][8] |

| Benzyl ester of PA oxime 17 | - | Anti-HIV-1 Activity | 3.2 ± 0.43 | [7][8] |

| This compound oxime 15 | - | Anti-HIV-1 Activity | 36 ± 4.0 | [7][8] |

| This compound oxime 15 | - | Anti-HSV-1 Activity | 48 ± 6.0 | [7][8] |

Putative Anti-inflammatory and Antioxidant Mechanisms

While direct studies on the anti-inflammatory and antioxidant mechanisms of this compound are limited, research on structurally related compounds and extracts from the Platanus genus provides a strong basis for hypothesized pathways. These mechanisms are crucial for cell survival and homeostasis and are often dysregulated in chronic diseases.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress.[9] Under stress conditions, Nrf2 translocates to the nucleus, activating the transcription of antioxidant genes like heme oxygenase-1 (HO-1).[4][9] Studies on Platycodin D, another triterpenoid saponin, have shown that it protects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[4] It is plausible that this compound could exert similar antioxidant effects through this mechanism.

NF-κB and MAPK Signaling Pathways

Inflammatory processes are heavily regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][10] Extracts from Platycodon grandiflorum have been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like NO, IL-1β, IL-6, and TNF-α.[5] This inhibition was associated with the suppression of the phosphorylation of NF-κB p65 and key MAPK proteins (ERK1/2, p38, JNK).[5] Given these findings in related natural products, it is proposed that this compound may also function as an anti-inflammatory agent by targeting these critical pathways.

References

- 1. d-nb.info [d-nb.info]

- 2. This compound | C29H46O4 | CID 64980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of platycodin D against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]

- 8. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Anti-HIV Activity of Platanic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platanic acid, a naturally occurring pentacyclic triterpenoid, has been identified as a promising inhibitor of Human Immunodeficiency Virus (HIV) replication. Isolated from the leaves of Syzygium claviflorum, this compound has demonstrated significant anti-HIV activity in in-vitro studies. This technical guide provides a comprehensive overview of the anti-HIV properties of this compound, including its quantitative efficacy, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is primarily derived from the foundational study by Fujioka et al. (1994) and is intended to serve as a resource for researchers engaged in the discovery and development of novel antiretroviral agents.

Quantitative Anti-HIV Activity of this compound

The anti-HIV efficacy of this compound was evaluated in H9 lymphocyte cells. The following table summarizes the quantitative data from the pivotal study by Fujioka et al. (1994), which is the primary source for the anti-HIV activity of this compound. For complete and detailed results, readers are strongly encouraged to consult the original publication.

| Compound | EC50 (µg/mL) | IC50 (µg/mL) | Therapeutic Index (TI) |

| This compound | 1.0 | 18 | 18 |

Table 1: Anti-HIV Activity of this compound in H9 Lymphocyte Cells. Data is sourced from Fujioka et al. (1994). EC50 (50% effective concentration) is the concentration of the compound that inhibits HIV replication by 50%. IC50 (50% inhibitory concentration) is the concentration that inhibits the growth of H9 cells by 50%. The Therapeutic Index (TI) is the ratio of IC50 to EC50.

Experimental Protocols

The following is a detailed methodology for an in-vitro anti-HIV assay using H9 lymphocyte cells, based on established protocols from the era of the original research on this compound. For the specific protocol used for this compound, direct reference to Fujioka et al. (1994) is necessary.

Cell and Virus Culture

-

Cell Line: Human T-lymphocyte (H9) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Stock: A stock of HIV-1 (e.g., HTLV-IIIB strain) is prepared by infecting H9 cells. The virus-containing supernatant is harvested when reverse transcriptase (RT) activity peaks, filtered through a 0.45 µm filter, and stored at -80°C. The viral titer is determined by end-point dilution.

Anti-HIV Assay in H9 Cells

-

Cell Seeding: H9 cells are seeded in a 96-well microplate at a density of 2 x 10^5 cells/mL in fresh culture medium.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of dilutions are then prepared in the culture medium.

-

Infection and Treatment: The H9 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.1. Immediately after infection, the diluted this compound is added to the wells in triplicate. Control wells include uninfected cells, infected untreated cells, and cells treated with a known anti-HIV drug (e.g., AZT).

-

Incubation: The microplate is incubated for 7 days at 37°C in a 5% CO2 incubator.

-

Assessment of Viral Replication: After the incubation period, the supernatant from each well is collected to quantify the extent of HIV replication. This is typically done by measuring the activity of reverse transcriptase (RT) or by quantifying the amount of viral p24 antigen using an ELISA kit.

-

Cytotoxicity Assay: To determine the IC50, a parallel assay is conducted with uninfected H9 cells. The cells are treated with the same concentrations of this compound for 7 days. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The EC50 is calculated as the concentration of this compound that reduces RT activity or p24 antigen levels by 50% compared to the infected untreated control. The IC50 is the concentration that reduces the viability of uninfected H9 cells by 50%. The Therapeutic Index is calculated as IC50/EC50.

Visualizations

Experimental Workflow for Anti-HIV Assay

Caption: Workflow for in-vitro anti-HIV activity and cytotoxicity assessment.

Potential Mechanism of Action: Interference with HIV Life Cycle

While the precise mechanism of action for this compound has not been fully elucidated, many triterpenoids are known to interfere with various stages of the HIV life cycle. The following diagram illustrates the key stages of the HIV life cycle and highlights potential points of inhibition for compounds like this compound.

Caption: Potential inhibitory points of this compound in the HIV life cycle.

Discussion

The study by Fujioka and colleagues demonstrated that this compound is an inhibitor of HIV replication in H9 lymphocyte cells.[1] The therapeutic index of 18 suggests a moderate window of antiviral activity versus cellular toxicity. Further research into the specific mechanism of action of this compound is warranted. Triterpenoids, as a class of natural products, have been shown to target various stages of the HIV life cycle, including viral entry, reverse transcription, and maturation.[2] The initial study on this compound also investigated a possible correlation with the inhibition of protein kinase C (PKC), but no direct correlation was found.[1]

The structural features of this compound, particularly the C-3 hydroxy group and the C-17 carboxylic acid group, are considered important for its anti-HIV activity, as suggested by structure-activity relationship studies on the related compound, betulinic acid.[1]

Conclusion

This compound represents a natural product with confirmed anti-HIV activity. The data presented in this whitepaper, primarily from the foundational work of Fujioka et al. (1994), provides a basis for further investigation into its potential as a therapeutic agent. Future research should focus on elucidating its precise mechanism of action, exploring its efficacy against a broader range of HIV strains, including drug-resistant variants, and conducting preclinical in-vivo studies. The detailed experimental protocol provided herein offers a framework for the continued evaluation of this compound and other novel anti-HIV compounds.

References

A Technical Guide to the Cytotoxic Effects of Platanic Acid Derivatives and the Exemplified Mechanisms of Triterpenoid Saponins on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth overview of the cytotoxic effects of derivatives of the natural triterpenoid, Platanic acid, on various cancer cell lines. Due to the limited public data on the specific signaling pathways of this compound itself, this guide uses the extensively researched triterpenoid saponin, Platycodin D, as a representative model to detail the experimental protocols and apoptotic mechanisms that are likely analogous. This guide summarizes key quantitative data, provides detailed experimental methodologies for crucial assays, and visualizes the underlying molecular pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to this compound and its Derivatives

This compound is a naturally occurring pentacyclic triterpenoid that has emerged as a scaffold for the synthesis of novel cytotoxic agents. While research on this compound itself is nascent, studies have successfully synthesized and screened a variety of its derivatives, particularly those with N-containing functional groups like amines and amides.[1][2] These derivatives have demonstrated significant cytotoxic activity against several human tumor cell lines, including ovarian carcinoma and melanoma, primarily by inducing apoptosis.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the reported cytotoxic activities of select this compound derivatives.

| Compound | Cancer Cell Line | Assay Type | EC50/IC50 (µM) | Reference |

| Methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate (Derivative 17) | A2780 (Ovarian Carcinoma) | SRB | Not Specified | [1] |

| Homopiperazinyl amide of 3-O-acetyl-platanic acid (Compound 5) | A375 (Human Melanoma) | SRB | 0.9 | [2] |

| Piperazine derived oxime of 3-O-acetyl-platanic acid (Compound 10) | A375 (Human Melanoma) | SRB | 2.2 ± 0.4 | [2] |

| Piperazine derived oxime of 3-O-acetyl-platanic acid (Compound 10) | A2780 (Ovarian Carcinoma) | SRB | 2.7 ± 0.3 | [2] |

Core Experimental Protocols

The assessment of the cytotoxic and pro-apoptotic effects of compounds like this compound derivatives involves a series of standardized in vitro assays. The following sections detail the methodologies for these key experiments.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., A2780, A375) are obtained from a certified cell bank.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivative) or a vehicle control (e.g., DMSO).

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Addition: Treat cells with a range of concentrations of the this compound derivative and incubate for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant collected initially.

-

Centrifugation: Pellet the cells by centrifuging at 500 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualization of Experimental and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of a novel compound.

Apoptotic Signaling Pathway (Exemplified by Platycodin D)

While the precise signaling pathways activated by this compound derivatives are still under investigation, they likely converge on common apoptotic mechanisms. The following diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, often modulated by triterpenoid saponins like Platycodin D.

Conclusion

Derivatives of this compound represent a promising class of cytotoxic agents with the potential for development into novel anticancer therapeutics. The primary mechanism of action appears to be the induction of apoptosis. While further studies are required to elucidate the specific molecular targets and signaling pathways of this compound and its analogs, the experimental frameworks and mechanistic insights from related triterpenoids provide a robust foundation for future research. This guide offers the necessary technical details to aid scientists in the continued investigation and development of this potent natural product scaffold.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Platanic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of platanic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives. This compound has emerged as a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology. This document summarizes key findings on its cytotoxic effects, outlines the experimental protocols used for its evaluation, and visually represents its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a pentacyclic triterpenoid characterized by a 3β-hydroxy group and a 20-oxo-30-norlupan-28-oic acid backbone.[1] It has been isolated from various plant sources and has demonstrated a range of biological activities, including anti-HIV and cytotoxic effects.[1][2] Its unique structure provides a versatile platform for chemical modifications to explore and optimize its therapeutic potential.

Structure-Activity Relationship (SAR) for Cytotoxic Activity

Systematic modifications of the this compound scaffold have been undertaken to elucidate the relationship between its chemical structure and cytotoxic activity. A significant study involved the synthesis of thirty-seven derivatives with a focus on introducing nitrogen-containing functional groups such as amines, amides, and oximes.[3][4] The cytotoxic activity of these compounds was evaluated against a panel of human tumor cell lines using Sulforhodamine B (SRB) assays.[3][4]

Key Findings from SAR Studies:

-

Introduction of Nitrogen-Containing Moieties: The incorporation of various nitrogen-containing functional groups at different positions of the this compound backbone has been a key strategy. This has led to the identification of derivatives with potent cytotoxic activity.[3][4]

-

Apoptosis Induction: Certain derivatives have been shown to induce apoptosis in cancer cells. For instance, methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate (compound 17 in the study by Kahnt et al.) was found to induce apoptosis in A2780 ovarian carcinoma cells.[3][4]

-

Chalcone Derivatives: The synthesis of chalcone derivatives of 20-oxo-lupanes, including those derived from this compound, has yielded compounds with significant biological activity. These derivatives have shown not only cytotoxic effects but also α-glucosidase inhibitory activity.[2][5]

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound ID | Modification | Cell Line | Activity (GI50/EC50/IC50 in µM) | Reference |

| 17 | Methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate | A2780 | Data not fully available in abstract | [3][4] |

| 9 | Messagenin derivative | NCI-60 panel | 0.304 - 0.804 | [5] |

| 11 | 2,30-bis-furfurylidene derivative | MCF-7, A2780 | EC50 < 10 | [2][5] |

| 13 | Trifluoromethylbenzylidene derivative | Not specified | IC50 = 3.3 (α-glucosidase) | [2][5] |

| 16 | 30-bromo-20-oxo-29-nor-3,28-diacetoxy-betulin | MCF-7, A2780 | Not specified | [5] |

Note: This table summarizes available quantitative data from the initial search. A more comprehensive table would require access to the full-text articles.

Mechanism of Action: Apoptosis Induction

The cytotoxic effects of promising this compound derivatives are, at least in part, mediated through the induction of apoptosis. Fluorescence microscopy and FACS analysis have been employed to confirm this mode of action for select compounds.[3][4] The precise signaling pathways involved are a subject of ongoing research.

References

- 1. This compound | C29H46O4 | CID 64980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of messagenin and this compound chalcone derivatives and their biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Platanic Acid Derivatives: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals